TAK-063
Overview
Description
Balipodect: is a highly potent, selective, and orally active inhibitor of phosphodiesterase 10A (PDE10A). It is known for its significant selectivity over other phosphodiesterases, making it a valuable compound in scientific research, particularly in the study of neurological disorders .
Biochemical Analysis
Biochemical Properties
Balipodect plays a critical role in biochemical reactions by inhibiting the enzyme phosphodiesterase 10A (PDE10A). PDE10A is responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in cellular signaling pathways. By inhibiting PDE10A, Balipodect increases the levels of cAMP and cGMP within cells, thereby enhancing the signaling pathways mediated by these cyclic nucleotides . This inhibition is highly selective, with Balipodect showing over 15,000-fold selectivity for PDE10A compared to other phosphodiesterases .
Cellular Effects
Balipodect exerts significant effects on various types of cells and cellular processes. In neuronal cells, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By increasing the levels of cAMP and cGMP, Balipodect enhances the phosphorylation of key substrates of cAMP-dependent and cGMP-dependent protein kinases . This modulation of signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting neuronal activity and behavior .
Molecular Mechanism
The molecular mechanism of Balipodect involves its binding to and inhibition of PDE10A. By inhibiting this enzyme, Balipodect prevents the hydrolysis of cAMP and cGMP, leading to increased levels of these cyclic nucleotides within cells . This elevation in cAMP and cGMP levels enhances the activation of protein kinases that are dependent on these cyclic nucleotides, resulting in the phosphorylation of various target proteins . These phosphorylation events can alter the activity of enzymes, transcription factors, and other proteins, thereby modulating cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Balipodect have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies . Over time, Balipodect continues to elevate the levels of cAMP and cGMP, leading to prolonged activation of cyclic nucleotide-dependent signaling pathways . Long-term studies have shown that Balipodect can maintain its effects on cellular function without significant degradation or loss of activity .
Dosage Effects in Animal Models
The effects of Balipodect vary with different dosages in animal models. At lower doses, Balipodect effectively increases the levels of cAMP and cGMP and modulates neuronal activity without causing significant adverse effects . At higher doses, some toxic or adverse effects have been observed, including a weak cataleptic response . These findings suggest that there is a threshold for the beneficial effects of Balipodect, beyond which adverse effects may occur.
Metabolic Pathways
Balipodect is involved in metabolic pathways that regulate the levels of cAMP and cGMP within cells. By inhibiting PDE10A, Balipodect prevents the breakdown of these cyclic nucleotides, leading to their accumulation and enhanced signaling . This modulation of metabolic pathways can affect the overall metabolic flux and levels of metabolites within cells, influencing cellular function and behavior .
Transport and Distribution
Within cells and tissues, Balipodect is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to have high brain penetration, which is crucial for its effects on neuronal function . Balipodect’s distribution within the brain allows it to effectively modulate signaling pathways that are important for neuropsychiatric disorders .
Subcellular Localization
Balipodect’s subcellular localization is primarily within the cytoplasm, where it interacts with PDE10A and other target proteins . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to PDE10A to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing Balipodect to specific cellular compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Balipodect is synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of specific functional groups. The synthetic route typically involves:
- Formation of the core pyridazinone structure.
- Introduction of the fluoro-phenyl and pyrazolyl groups.
- Final modifications to achieve the desired selectivity and potency .
Industrial Production Methods: : Industrial production of Balipodect involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents.
- Controlled reaction temperatures and times.
- Purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: : Balipodect undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to achieve the desired chemical structure.
Substitution: Introduction of functional groups through substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenated compounds and appropriate catalysts
Major Products: : The major products formed from these reactions include various intermediates that are further processed to obtain the final Balipodect compound .
Scientific Research Applications
Balipodect has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase 10A and its effects on cyclic nucleotide signaling pathways.
Biology: Investigated for its role in modulating intracellular signaling and its potential therapeutic effects.
Medicine: Explored as a potential treatment for neurological disorders such as schizophrenia and Huntington’s disease due to its ability to modulate neurotransmitter levels.
Industry: Utilized in the development of new pharmacological agents targeting phosphodiesterase enzymes .
Mechanism of Action
Balipodect exerts its effects by selectively inhibiting phosphodiesterase 10A, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, Balipodect increases the levels of these cyclic nucleotides, leading to enhanced signaling through cAMP and cGMP-dependent pathways. This modulation of intracellular signaling is believed to contribute to its therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: Another phosphodiesterase inhibitor, but with a broader range of activity.
Vinpocetine: Selective inhibitor of cyclic GMP phosphodiesterase.
GSK356278: Inhibitor of phosphodiesterase 4 (PDE4) with anti-inflammatory and cognition-enhancing effects .
Uniqueness of Balipodect: : Balipodect stands out due to its high selectivity for phosphodiesterase 10A, which makes it particularly useful for studying the specific roles of this enzyme in neurological processes. Its ability to cross the blood-brain barrier and its favorable pharmacokinetic properties further enhance its value as a research tool and potential therapeutic agent .
Properties
IUPAC Name |
1-(2-fluoro-4-pyrazol-1-ylphenyl)-5-methoxy-3-(2-phenylpyrazol-3-yl)pyridazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O2/c1-32-21-15-29(19-9-8-17(14-18(19)24)28-13-5-11-25-28)27-22(23(21)31)20-10-12-26-30(20)16-6-3-2-4-7-16/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHRYLNQDWXAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C(C1=O)C2=CC=NN2C3=CC=CC=C3)C4=C(C=C(C=C4)N5C=CC=N5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238697-26-1 | |
Record name | Balipodect [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1238697261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balipodect | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14774 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BALIPODECT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6650W303H0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the primary mechanism of action of TAK-063?
A1: this compound exerts its therapeutic effects by selectively inhibiting PDE10A. [, ] This enzyme is primarily found in medium spiny neurons (MSNs) within the striatum, a brain region crucial for motor control, cognition, and reward processing. [, , ]
Q2: How does PDE10A inhibition impact intracellular signaling pathways?
A2: PDE10A typically degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important secondary messengers involved in various cellular processes. By inhibiting PDE10A, this compound increases the levels of both cAMP and cGMP within MSNs. [, , , ] This elevation in cyclic nucleotides activates downstream signaling cascades, including cAMP- and cGMP-dependent protein kinases, impacting neuronal activity and gene expression. [, , , ]
Q3: Does this compound differentiate between the direct and indirect pathways of MSNs?
A3: While this compound activates both direct and indirect pathways of MSNs, it demonstrates a balanced activation profile due to its faster off-rate property. [, , ] This characteristic potentially contributes to its therapeutic efficacy and favorable safety profile compared to other PDE10A inhibitors. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C24H19FN6O2 and its molecular weight is 442.45 g/mol. []
Q5: Is there any information available regarding spectroscopic data for this compound?
A5: While the provided research articles don't delve into detailed spectroscopic data, [3H]this compound and [14C]this compound have been used as radioligands in autoradiography (ARG) studies to visualize its distribution and binding within the brain. [, ]
Q6: How did researchers optimize the structure of this compound for potency and selectivity?
A6: The development of this compound involved extensive structure-based drug design (SBDD) utilizing X-ray crystallography data of PDE10A in complex with lead compounds. [] Through iterative cycles of synthesis and biological evaluation, researchers identified structural modifications that enhanced PDE10A inhibitory activity and minimized off-target effects. []
Q7: What is the pharmacokinetic profile of this compound?
A8: this compound exhibits favorable pharmacokinetics, including good oral bioavailability, brain penetration, and a suitable half-life. [, , ] Studies in rodents and dogs demonstrated that this compound reaches peak concentrations in plasma within a few hours after oral administration and is primarily metabolized by CYP2C8 and CYP3A4/5 enzymes. []
Q8: Has this compound occupancy of PDE10A in the brain been measured?
A9: Yes, positron emission tomography (PET) studies in nonhuman primates, using the radioligand [11C]T-773, demonstrated dose-dependent occupancy of striatal PDE10A by this compound. []
Q9: What preclinical models have been used to evaluate the efficacy of this compound?
A10: Researchers have employed various rodent models to assess the therapeutic potential of this compound. For example, its antipsychotic-like effects were evaluated in MK-801-induced hyperlocomotion and prepulse inhibition (PPI) deficit models, [, , ] while its impact on cognitive function was explored using object recognition, Y-maze, and radial arm maze tasks. []
Q10: Has this compound shown efficacy in preclinical models of Huntington's disease?
A11: Yes, studies in the R6/2 mouse model of Huntington's disease demonstrated that this compound treatment protected against striatal neurodegeneration, reduced seizure frequency, and improved motor and cognitive deficits. []
Q11: Has this compound been evaluated in clinical trials?
A12: Yes, this compound has undergone Phase 1 clinical trials in healthy volunteers and individuals with stable schizophrenia. [, , , ] These trials primarily focused on assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug. [, ]
Q12: Are there any ongoing or planned Phase 2/3 clinical trials for this compound?
A13: While the provided research articles mention a completed Phase 2 trial, they don't provide specific details on its design or outcome. [, , ] Further research is needed to determine the clinical efficacy and safety of this compound in schizophrenia and other potential indications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.